N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a fluoromethoxybenzamide structure. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, or bacterial metabolism .
Pharmacokinetics
Additionally, the benzofuran ring structure may be subject to metabolic transformations, potentially influencing the compound’s bioavailability .
Result of Action
Given the biological activities associated with benzofuran compounds, it is plausible that this compound may exert effects such as inhibition of cell proliferation (in the case of anti-tumor activity), disruption of bacterial metabolism (in the case of antibacterial activity), or inhibition of viral replication (in the case of antiviral activity) .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound.
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions to form the benzofuran ring . Finally, the fluoromethoxybenzamide moiety is introduced via an amide coupling reaction, using 3-fluoro-4-methoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Fluorobenzamides: Compounds with similar structures but different substituents, which may have varying biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is unique due to its combination of a benzofuran ring, a dimethylaminoethyl group, and a fluoromethoxybenzamide structure. This unique combination of functional groups may result in distinct biological activities and pharmacological properties .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-23(2)16(19-11-13-6-4-5-7-17(13)26-19)12-22-20(24)14-8-9-18(25-3)15(21)10-14/h4-11,16H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQIRMXUOBZMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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